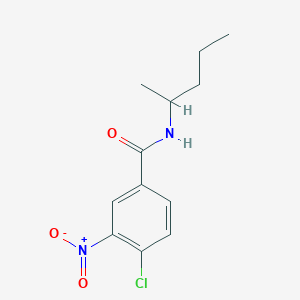

![molecular formula C14H13N3 B5169333 [3-(dimethylamino)-2-phenyl-2-propen-1-ylidene]malononitrile](/img/structure/B5169333.png)

[3-(dimethylamino)-2-phenyl-2-propen-1-ylidene]malononitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[3-(dimethylamino)-2-phenyl-2-propen-1-ylidene]malononitrile, commonly known as DAPMA, is an organic compound that has been widely used in scientific research for its unique properties. DAPMA belongs to the class of push-pull chromophores and is known for its strong electron-donating and electron-withdrawing abilities, which make it an excellent candidate for various applications.

Mecanismo De Acción

The mechanism of action of DAPMA is based on its unique electron-donating and electron-withdrawing abilities. DAPMA can act as an electron donor or acceptor depending on the surrounding environment. This property makes it an excellent candidate for various applications, including nonlinear optics and biological imaging.

Biochemical and Physiological Effects:

DAPMA has been shown to have minimal toxicity and low cytotoxicity, making it an excellent candidate for biological applications. Moreover, DAPMA has been shown to have good cell permeability, allowing it to penetrate cell membranes and interact with intracellular targets.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using DAPMA in lab experiments is its strong electron-donating and electron-withdrawing abilities, which make it an excellent candidate for various applications. Moreover, DAPMA has been shown to have minimal toxicity and low cytotoxicity, making it an excellent candidate for biological applications. However, one of the limitations of using DAPMA is its relatively high cost compared to other organic compounds.

Direcciones Futuras

There are several future directions for the use of DAPMA in scientific research. One potential application is in the field of optoelectronics, where DAPMA can be used as a building block for the development of new materials with unique optical properties. Moreover, DAPMA can be used as a fluorescent probe for biological imaging, where it can be used to study various biological processes in real-time. Additionally, DAPMA can be used as a drug delivery system, where it can be used to deliver drugs to specific targets in the body. Overall, the unique properties of DAPMA make it an excellent candidate for various applications in scientific research.

Métodos De Síntesis

DAPMA can be synthesized using various methods, including the Knoevenagel condensation reaction and the Michael addition reaction. The Knoevenagel condensation reaction involves the reaction of malononitrile with an aldehyde or ketone in the presence of a base catalyst. On the other hand, the Michael addition reaction involves the reaction of an enamine with an α,β-unsaturated carbonyl compound. Both methods have been widely used to synthesize DAPMA with high yields and purity.

Aplicaciones Científicas De Investigación

DAPMA has been extensively used in scientific research for various applications, including nonlinear optics, photochemistry, and biological imaging. DAPMA exhibits strong absorption in the visible and near-infrared regions, making it an excellent candidate for nonlinear optical applications. Moreover, DAPMA has been used as a fluorescent probe for biological imaging due to its strong fluorescence properties.

Propiedades

IUPAC Name |

2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-17(2)11-14(8-12(9-15)10-16)13-6-4-3-5-7-13/h3-8,11H,1-2H3/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIAPPLLXFJIHN-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=C(C#N)C#N)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C=C(C#N)C#N)\C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine](/img/structure/B5169253.png)

![cyclopentyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5169258.png)

![methyl 2-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5169259.png)

![2-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5169283.png)

![2-{[5-(3-methyl-2-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5169294.png)

![ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5169301.png)

![allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5169312.png)

![1-(3,4-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169325.png)

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5169351.png)